

what is the structure of Linifanib ABT-869

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Compound Focus: Linifanib

CAS No.: 796967-16-3

Cat. No.: S548042

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Chemical Structure & Properties

The table below outlines the fundamental chemical identifiers and physico-chemical properties of **Linifanib** [1] [2] [3].

Property	Description
Systematic Name	1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea [1]
Chemical Formula	C ₂₁ H ₁₈ FN ₅ O [2]
Molecular Weight	375.4 g/mol [2]
CAS Number	796967-16-3 [1]
SMILES	<chem>CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N</chem> [1]
XLogP	4.65 [3]
Hydrogen Bond Donors	4 [3]
Hydrogen Bond Acceptors	5 [3]

Property	Description
Topological Polar Surface Area	95.83 Å ² [3]

Primary Targets & Mechanism of Action

Linifanib is a potent, ATP-competitive inhibitor that primarily targets members of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families [4] [5]. The table below lists its key kinase targets and published half-maximal inhibitory concentration (IC₅₀) values.

Target	IC ₅₀ (nM)	Description
VEGFR1 (Flt-1)	3 nM [6]	Critical for VEGF-A mediated angiogenesis.
VEGFR2 (KDR)	4 nM [1] [6]	Primary mediator of VEGF-driven endothelial cell proliferation and permeability.
CSF-1R	3 nM [6]	Implicated in tumor microenvironment regulation.
FLT3	4 nM [6]	Important in hematopoiesis; mutated in some acute myeloid leukemias (AML).
PDGFR-β	66 nM [6]	Supports pericyte function and tumor stroma formation.

By inhibiting these receptor tyrosine kinases, **Linifanib** disrupts critical signaling pathways that promote tumor angiogenesis and growth [2]. It has shown prominent antitumor activity in preclinical models, particularly against cancer cells dependent on mutant kinases like FLT3-ITD found in some forms of AML [5] [2].

Experimental Protocols & Research Data

For laboratory research, understanding the practical application and cellular effects of **Linifanib** is essential.

In Vitro Bioactivity

Linifanib's potency varies significantly depending on the cellular context, showing greatest efficacy in cells driven by specific mutant kinases. The data below illustrates this selective bioactivity [4] [6].

Cell Line	Cell Type / Feature	Assay	GI ₅₀ / IC ₅₀
MOLM-13	Acute Myeloid Leukemia (mutant FLT3)	72-hour MTS proliferation assay	0.037 μM [4]
MV4-11	Acute Myeloid Leukemia (FLT3-ITD mutant)	72-hour MTS proliferation assay	0.04 μM [4]
MOLT-4	Acute Lymphoblastic Leukemia	72-hour MTS proliferation assay	6.7 μM [4]
HUVEC	Human Umbilical Vein Endothelial Cells	72-hour CCK8 proliferation assay	4.92 μM [6]

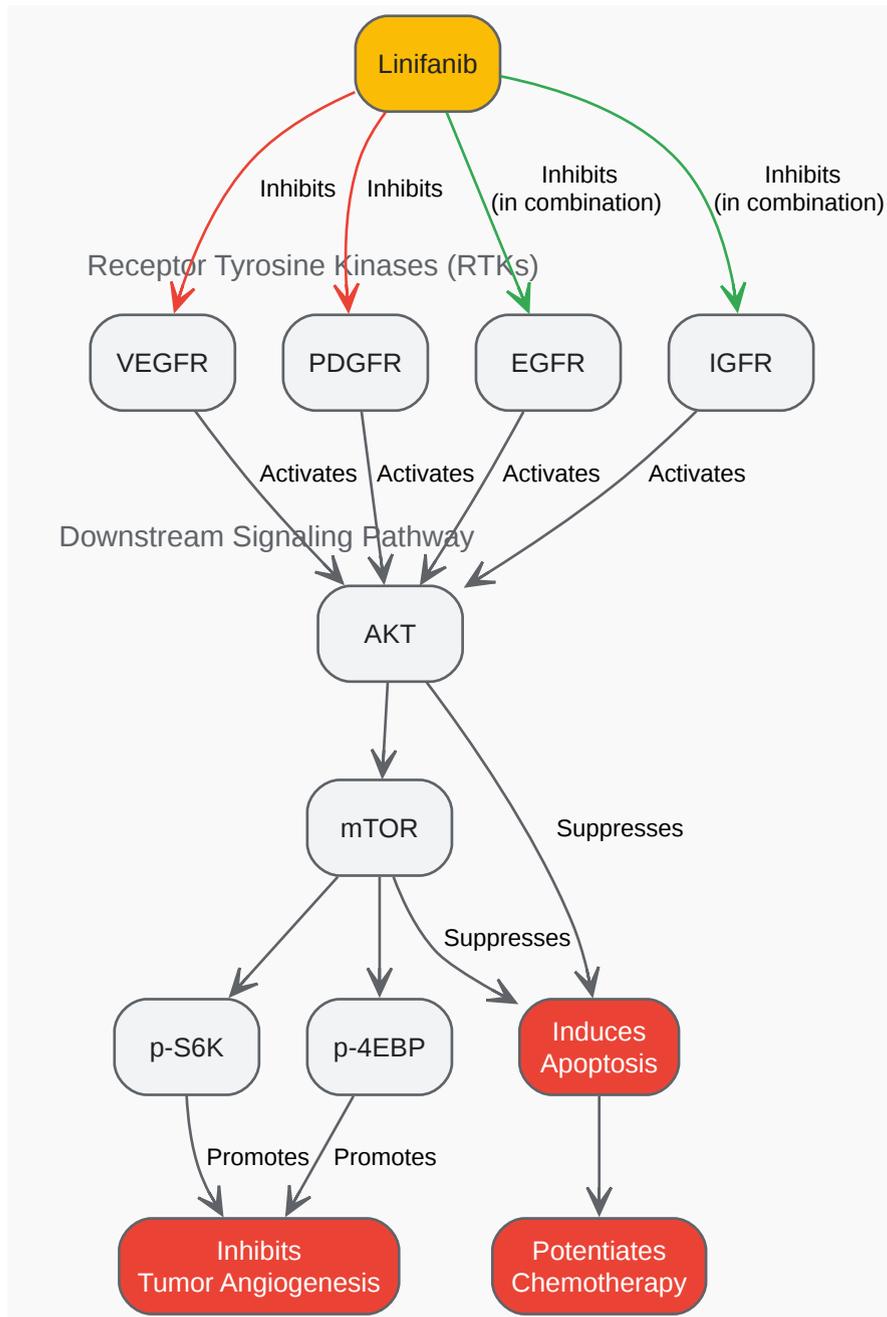
Sample In Vitro Protocol

A typical protocol for assessing anti-proliferative activity is as follows [4]:

- **Cell Seeding:** Plate cells in 96-well plates (e.g., 5×10^4 leukemia cells per well in full growth medium).
- **Compound Treatment:** Add **Linifanib** to the culture medium. Prepare stock solutions in DMSO and dilute to desired working concentrations.
- **Incubation:** Incubate cells with the compound for 72 hours.
- **Viability Assessment:** Add a reagent like Alamar Blue or MTS and incubate for several hours. Measure fluorescence or absorbance using a plate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to untreated control cells and determine GI₅₀ values.

Signaling Pathways & Research Applications

Research indicates that the therapeutic effect of **Linifanib**, especially in combination with chemotherapy, involves the suppression of a key pro-survival signaling axis. The diagram below illustrates this mechanism.



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The diagram shows that **Linifanib** directly inhibits VEGFR and PDGFR. When used in combination with chemotherapeutic agents like 5-FU or Cisplatin, it also suppresses the activity of EGFR and IGFR [7]. This collective inhibition of RTKs attenuates the activation of the downstream **AKT/mTOR signaling pathway**, a critical driver of cell growth, survival, and angiogenesis. The suppression of this pathway contributes to increased apoptosis and a synergistic anti-tumor effect when combined with chemotherapy [7].

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